1'-Isobutyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one
CAS No.:
Cat. No.: VC13670121
Molecular Formula: C17H24N2O
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N2O |
|---|---|
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | 1-(2-methylpropyl)spiro[3H-quinoline-4,4'-piperidine]-2-one |
| Standard InChI | InChI=1S/C17H24N2O/c1-13(2)12-19-15-6-4-3-5-14(15)17(11-16(19)20)7-9-18-10-8-17/h3-6,13,18H,7-12H2,1-2H3 |
| Standard InChI Key | KCFMTCRHGCZKEL-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=O)CC2(CCNCC2)C3=CC=CC=C31 |
| Canonical SMILES | CC(C)CN1C(=O)CC2(CCNCC2)C3=CC=CC=C31 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a spirocyclic framework where the piperidine ring (a six-membered amine) is fused at the 4-position to a quinoline system (a bicyclic structure comprising a benzene ring fused to a pyridine). The isobutyl group () at the 1'-position introduces steric bulk, influencing its reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | 1-(2-methylpropyl)spiro[3H-quinoline-4,4'-piperidine]-2-one |
| SMILES | CC(C)CN1C(=O)CC2(CCNCC2)C3=CC=CC=C31 |
| InChI Key | KCFMTCRHGCZKEL-UHFFFAOYSA-N |
| PubChem CID | 97506495 |
The spiro junction imposes conformational rigidity, which is critical for binding to biological targets .
Synthesis and Optimization
Multi-Step Organic Synthesis
The preparation of 1'-isobutyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one typically involves:
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Acylation: Introducing the isobutyl group via nucleophilic substitution or alkylation.
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Cyclization: Forming the spiro core through intramolecular reactions, often using catalysts like piperidine or palladium .
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Purification: Column chromatography (e.g., silica gel with methylene chloride/methanol) yields >90% purity .
Reaction Conditions
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Temperature: 25–100°C, depending on the step.
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Catalysts: Piperidine for cyclization , Pd-C for hydrogenation .
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Yield Optimization: Prolonged reaction times (24–48 hours) improve efficiency .
Chemical Properties and Reactivity
Functional Group Transformations
The compound undergoes reactions at three sites:
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Isobutyl Group: Susceptible to oxidation or halogenation.
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Ketone (2'-one): Participates in nucleophilic additions or reductions.
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Spiro Core: Resistant to ring-opening due to steric hindrance .
Solubility and Stability
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Solubility: Limited in water; soluble in polar aprotic solvents (e.g., DMSO, acetonitrile).
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Stability: Stable under inert atmospheres but degrades in acidic/basic conditions.
| Compound | Target | Selectivity | |
|---|---|---|---|
| Difluoro-phenylsulfonamide | BRAF V600E | 13 nM | >70 kinases |
| 1'-Isobutyl Spiro Derivative | Pim-1 | >200 µM | Moderate |
Future Directions and Challenges
Therapeutic Applications
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Oncology: Optimizing spirocyclic cores for kinase selectivity .
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Antimicrobials: Derivatizing the isobutyl group to enhance potency .
Synthetic Challenges
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